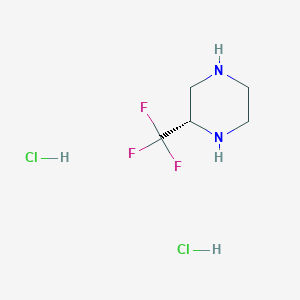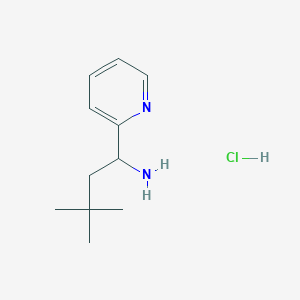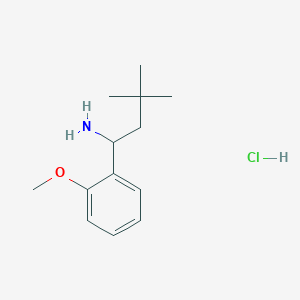![molecular formula C8H11N3 B1433121 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1378818-55-3](/img/structure/B1433121.png)
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Vue d'ensemble
Description
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is an organic compound with the molecular formula C8H11N3. . The compound is characterized by its pyrido[2,3-b]pyrazine core structure, which is a fused ring system containing both pyridine and pyrazine rings.
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit antibacterial, antifungal, and antiviral activities .
Mode of Action
It’s worth noting that compounds with similar structures have been used as phosphatase inhibitors . This suggests that 7-Methyl-1H,2H,3H,4H-Pyrido[2,3-b]Pyrazine might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential phosphatase inhibitory activity , it can be inferred that it might affect pathways involving phosphorylation and dephosphorylation processes.
Result of Action
Based on its potential phosphatase inhibitory activity , it can be inferred that it might alter cellular processes involving phosphorylation, potentially leading to changes in cell signaling, growth, and proliferation.
Analyse Biochimique
Biochemical Properties
7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential as a therapeutic agent in treating diseases related to kinase dysregulation . Additionally, 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine interacts with DNA, making it a candidate for use in DNA sensing and other nucleic acid-related applications .
Cellular Effects
The effects of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect kinase activity, which in turn can alter cell signaling pathways and gene expression patterns . Furthermore, 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has shown potential in inhibiting the growth of certain cancer cell lines, indicating its role in cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes . The inhibition of kinase activity by 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a key aspect of its molecular mechanism, making it a promising candidate for targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that may retain biological activity or be excreted from the body. The interaction of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine within tissues are influenced by its interactions with binding proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine within subcellular organelles can affect its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for this compound. This method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery and development . Additionally, it has applications in the industry, particularly in the development of fluorescent materials for high-performance organic light-emitting diodes (OLEDs) .
Comparaison Avec Des Composés Similaires
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as pyrrolo[2,3-b]pyrazine derivatives and indole derivatives. These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For example, pyrrolo[2,3-b]pyrazine derivatives have been shown to exhibit more antibacterial, antifungal, and antiviral activities, while indole derivatives are known for their anticancer and antimicrobial properties . The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse applications in various fields.
Propriétés
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVPTWRKMXGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B1433054.png)



![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)

